molecular formula C18H36O6 B10798859 Dodecyl hexopyranoside CAS No. 27836-64-2

Dodecyl hexopyranoside

Cat. No.: B10798859
CAS No.: 27836-64-2
M. Wt: 348.5 g/mol
InChI Key: PYIDGJJWBIBVIA-UHFFFAOYSA-N
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Description

Dodecyl hexopyranoside is a nonionic surfactant derived from hexopyranose, a six-membered ring sugar. It is characterized by the presence of a dodecyl (twelve-carbon) alkyl chain attached to the sugar moiety. This compound is known for its amphiphilic nature, making it useful in various applications, including detergents, emulsifiers, and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl hexopyranoside typically involves the reaction of hexopyranose with dodecanol in the presence of an acid catalyst. One common method is the Fischer glycosylation, where the sugar is reacted with the alcohol under acidic conditions to form the glycosidic bond . The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar glycosylation reactions, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Dodecyl hexopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dodecyl hexopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl hexopyranoside primarily involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and leading to increased permeability. This disruption can result in the leakage of cellular contents and ultimately cell death, which is the basis for its antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: Dodecyl hexopyranoside is unique due to its balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Its twelve-carbon chain provides optimal hydrophobic interactions, while the hexopyranose moiety ensures good solubility in aqueous environments .

Properties

IUPAC Name

2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDGJJWBIBVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865398
Record name Dodecyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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